2-Penten-4-ol, 4-methyl-
Overview
Description
2-Penten-4-ol, 4-methyl- is an organic compound with the molecular formula C6H12O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group in its structure. This compound is also known by other names such as 4-methyl-4-penten-2-ol and 4-methylpent-4-en-2-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-4-ol, 4-methyl- can be achieved through various methods. One common approach involves the reaction of 4-methyl-2-pentene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 4-methyl-1-pentene, where the double bond is first hydroborated and then oxidized to form the alcohol .
Industrial Production Methods
In industrial settings, the production of 2-Penten-4-ol, 4-methyl- often involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are commonly used to facilitate the addition of the hydroxyl group to the double bond. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Penten-4-ol, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to facilitate the substitution reactions.
Major Products Formed
Oxidation: 4-methyl-2-pentanone or 4-methyl-2-pentenal.
Reduction: 4-methylpentan-2-ol.
Substitution: 4-methyl-4-chloropent-2-ene.
Scientific Research Applications
2-Penten-4-ol, 4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Penten-4-ol, 4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond can participate in addition reactions, leading to the formation of new compounds. These interactions are crucial for its role as an intermediate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Pentene-2-ol, 2-methyl-: Similar structure but with the hydroxyl group on the second carbon.
4-Penten-2-ol: Lacks the methyl group on the fourth carbon.
4-Methyl-2-penten-2-ol: The double bond is located between the second and third carbons.
Uniqueness
2-Penten-4-ol, 4-methyl- is unique due to the specific positioning of its double bond and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-methylpent-3-en-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVUFBAJXKEVBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871449 | |
Record name | 2-Methylpent-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-05-3 | |
Record name | 2-Methyl-3-penten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63468-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Penten-4-ol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpent-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PENTEN-4-OL, 4-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TKK4GWH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.